2-Iodohexane 2-Iodohexane
Brand Name: Vulcanchem
CAS No.: 18589-27-0
VCID: VC21048825
InChI: InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
SMILES: CCCCC(C)I
Molecular Formula: C6H13I
Molecular Weight: 212.07 g/mol

2-Iodohexane

CAS No.: 18589-27-0

Cat. No.: VC21048825

Molecular Formula: C6H13I

Molecular Weight: 212.07 g/mol

* For research use only. Not for human or veterinary use.

2-Iodohexane - 18589-27-0

Specification

CAS No. 18589-27-0
Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
IUPAC Name 2-iodohexane
Standard InChI InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Standard InChI Key XCEDNORUDUKWGK-UHFFFAOYSA-N
SMILES CCCCC(C)I
Canonical SMILES CCCCC(C)I

Introduction

Chemical Structure and Identification

Basic Information

2-Iodohexane is a six-carbon chain alkane with an iodine atom substituted at the second carbon position. This secondary iodoalkane is formally identified by the following parameters:

Table 1: Basic Identification Parameters of 2-Iodohexane

ParameterValue
CAS Number18589-27-0
Molecular FormulaC₆H₁₃I
Molecular Weight212.07200 g/mol
IUPAC Name2-Iodohexane
EINECS Number242-428-2
InChIInChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
InChIKeyXCEDNORUDUKWGK-UHFFFAOYSA-N
SMILESCCCCC(C)I
HS Code2903399090

The compound is also known by several synonyms in the scientific literature, including 2-Jod-hexan, 2-Hexyliodid, 2-hexyliodide, sec-HEXYL IODIDE, and Hexane,2-iodo .

Structural Configuration

2-Iodohexane exists in two enantiomeric forms due to the stereogenic center at the carbon atom bearing the iodine atom:

  • (2R)-2-iodohexane (InChIKey: XCEDNORUDUKWGK-ZCFIWIBFSA-N)

  • (2S)-2-iodohexane (InChIKey: XCEDNORUDUKWGK-LURJTMIESA-N)

The racemic mixture is often encountered in general synthetic applications. The structural arrangement features a bulky iodine atom that influences the molecular conformation and reactivity patterns of the compound.

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, 2-iodohexane is a liquid. While the search results don't explicitly mention its color or odor, most iodoalkanes typically appear as colorless to pale yellow liquids with a characteristic odor.

Thermodynamic and Physical Properties

The compound possesses several notable physical and thermodynamic properties that are summarized in the following table:

Table 2: Physical and Thermodynamic Properties of 2-Iodohexane

PropertyValueSource
Density1.444 g/cm³
Density (Alternative)1.4121 g/cm³
Boiling Point171.5°C (at 760 mmHg)
Boiling Point (Alternative)174.5°C (estimate)
Melting Point-68.15°C (estimate)
Flash Point55.1°C
Vapor Pressure1.86 mmHg at 25°C
Refractive Index1.494
Refractive Index (Alternative)1.4878
LogP3.00010
Exact Mass212.00600

The variations in reported values likely reflect different measurement conditions or estimation methods employed by different sources.

Spectroscopic Properties

Synthesis Methods

Synthesis from 1-Hexene

One documented synthetic route for 2-iodohexane involves the transformation of 1-hexene. This process achieves a high yield of approximately 92% and employs polymethylhydrosiloxane and iodine in chloroform at 20°C with a reaction time of approximately 20 minutes . This approach represents an addition reaction where the iodine is incorporated at the secondary carbon position.

Synthesis from Sorbitol

A more innovative and potentially sustainable approach involves the synthesis of 2-iodohexane from sorbitol (D-glucitol), a biomass-derived polyol:

  • The process utilizes hydroiodic acid (HI), rhodium catalyst, and hydrogen in a water/cyclohexane biphasic system at 373 K (100°C) .

  • This method can achieve a high yield of iodohexanes (up to 94.2%) .

  • The reaction mechanism follows a substitution-elimination-addition (SEA) pathway .

  • The process requires high concentrations of both proton and iodide for efficient conversion .

  • The catalytic system (HI and RhCl₃) can be reused, enhancing the economic viability of this synthetic approach .

This synthetic route is particularly notable as it represents a potential pathway for converting biomass-derived materials into valuable chemical intermediates, aligning with sustainable chemistry principles.

Table 3: Comparison of Synthetic Methods for 2-Iodohexane

Starting MaterialReagentsConditionsYieldReference
1-HexenePolymethylhydrosiloxane, iodineChloroform, 20°C, 20 min92%
SorbitolHI, Rh catalyst, H₂Water/cyclohexane, 373 K~94.2% (as iodohexanes)

A patent (CN109912382A) also describes a method for preparing 2-iodohexane using sorbitol as a raw material, further suggesting the industrial relevance of this synthetic approach .

Related Compounds

Several structurally related compounds to 2-iodohexane have been identified and studied:

Halogenated Derivatives

  • 1-Chloro-2-iodohexane (C₆H₁₂ClI, CAS: 12572122): A dihalogenated derivative with both chlorine and iodine substituents .

  • 1-Azido-2-iodohexane (C₆H₁₂IN₃, CAS: 13926529): Contains both azide and iodine functional groups, potentially useful in click chemistry applications .

Stereoisomers

  • (2R)-2-iodohexane: The R-configured enantiomer .

  • (2S)-2-iodohexane: The S-configured enantiomer .

These related compounds expand the chemical space around 2-iodohexane and offer additional synthetic opportunities and potential applications.

It's worth noting that an estrogenic activity study of various fluorinated iodine alkanes mentioned iodinated compounds, though 2-iodohexane specifically was not identified as having estrogenic effects in the cited study .

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